molecular formula C7H9IN2 B8054215 5-Iodo-3,4-dimethylpyridin-2-amine

5-Iodo-3,4-dimethylpyridin-2-amine

Cat. No.: B8054215
M. Wt: 248.06 g/mol
InChI Key: SYWBFPKIKFSCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-3,4-dimethylpyridin-2-amine (CAS 2168839-66-3) is a high-value pyridine derivative supplied as a building block for research and development, particularly in pharmaceutical chemistry. The compound features an iodine substituent, making it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are pivotal for creating more complex molecular architectures. Its specific structure, incorporating both halogen and amine functional groups on a dimethylpyridine scaffold, is designed for the synthesis of targeted bioactive molecules. This compound is recognized for its role as a key synthetic precursor. Functionalized pyridines and aminopyridines of this kind are frequently employed in the exploration of new therapeutic agents. As a reagent, it is strictly for research applications in laboratory settings. Researchers can find detailed product identifiers, including Mol. Formula C 7 H 9 IN 2 and Mol. Weight 248.06 g/mol . Handling should adhere to safe laboratory practices. Refer to the Safety Data Sheet for comprehensive hazard and handling information. The product is offered in various pack sizes, with purities typically at 95% or 97%, and requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

5-iodo-3,4-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWBFPKIKFSCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1I)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Iodosuccinimide (NIS)-Mediated Iodination

The most straightforward approach involves direct iodination of 3,4-dimethylpyridin-2-amine using NIS in polar aprotic solvents. This method leverages the electron-donating dimethylamino group to activate the pyridine ring for electrophilic substitution.

Procedure :
A mixture of 3,4-dimethylpyridin-2-amine (1.0 equiv) and NIS (1.1–1.3 equiv) in anhydrous DMF is stirred at 40–60°C for 18–24 hours under inert atmosphere. The reaction is quenched with aqueous sodium thiosulfate, and the product is extracted with ethyl acetate. Purification via recrystallization (ethanol/water) yields 5-iodo-3,4-dimethylpyridin-2-amine.

Key Parameters :

ParameterOptimal RangeImpact on Yield
SolventDMFMaximizes solubility of intermediates
Temperature40–60°CBalances reaction rate and side-product formation
NIS Equivalents1.2–1.3Ensures complete conversion without over-iodination

Yield : 60–75%.

Regioselectivity Considerations

The 3,4-dimethyl groups exert steric and electronic effects that direct iodination to the 5-position. Computational studies suggest that the dimethylamino group at position 2 activates the para position (C-5) through resonance, while the adjacent methyl groups at C-3 and C-4 hinder substitution at C-6.

Directed Ortho-Metalation (DoM) Strategy

Temporary Directing Group Approach

To enhance regiocontrol, a directing group (DG) is installed on the amine functionality prior to iodination. This method, adapted from palladium-free coupling protocols, employs a nickel-catalyzed system for subsequent functionalization.

Step 1: DG Installation
Reaction of 3,4-dimethylpyridin-2-amine with 1,1-dimethoxy-N,N-dimethylmethanamine (DMDMA) in 2-propanol at 78–80°C forms (E)-N'-(3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide.

Step 2: Iodination
The DG-coordinated intermediate undergoes iodination using NIS in DMF at 25°C for 12 hours. The DG directs iodination exclusively to C-5 via a six-membered transition state.

Step 3: DG Removal
Hydrolysis with HCl (2M) in THF/water (1:1) at 60°C for 2 hours regenerates the free amine.

Comparative Performance :

MetricDG-Mediated RouteDirect Iodination
Yield80–85%60–75%
Regioselectivity>99%90–95%
ScalabilitySuitable for kg-scaleLimited to <100 g

Halogen Exchange from Bromo Precursors

Finkelstein-Type Iodination

5-Bromo-3,4-dimethylpyridin-2-amine, synthesized via nickel-catalyzed Negishi coupling, undergoes halogen exchange using NaI in acetone under reflux.

Procedure :
5-Bromo-3,4-dimethylpyridin-2-amine (1.0 equiv) is treated with NaI (3.0 equiv) and CuI (10 mol%) in anhydrous acetone at 65°C for 48 hours. The product is isolated via vacuum distillation.

Limitations :

  • Requires stoichiometric CuI, complicating purification.

  • Moderate yield (50–60%) due to competing side reactions.

Industrial-Scale Production Insights

Continuous Flow Synthesis

Recent patent disclosures describe a continuous flow system combining DG installation, iodination, and hydrolysis in a single reactor train. Key advantages include:

  • Reduced reaction time (8–10 hours total).

  • 95% conversion with >99% purity after in-line crystallization.

Process Parameters :

StageConditions
DG Installation2-MeTHF, 80°C, 2 h
IodinationDMF, 45°C, 3 h, 1.5 bar
HydrolysisHCl/THF, 60°C, 1 h

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.25 (s, 6H, CH₃), 6.58 (s, 1H, C6-H), 4.81 (br s, 2H, NH₂).

  • ¹³C NMR : δ 158.1 (C2), 140.3 (C5), 122.8 (C6), 18.9/19.2 (CH₃).

  • HRMS : m/z calcd. for C₇H₁₀IN₂ [M+H]⁺: 264.9912; found: 264.9909 .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-3,4-dimethylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Iodo-3,4-dimethylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-3,4-dimethylpyridin-2-amine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom and the amine group can form specific interactions with target molecules, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs of 5-Iodo-3,4-dimethylpyridin-2-amine include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
5-Iodo-3,4-dimethylpyridin-2-amine Iodo (5), Methyl (3,4) C₇H₁₀IN₂ 264.07 Steric hindrance from dimethyl groups; iodine as a leaving group
5-Iodo-4-methylpyridin-2-ylamine Iodo (5), Methyl (4) C₆H₈IN₂ 250.05 Reduced steric bulk compared to dimethyl analog; higher similarity (0.84)
3-Fluoro-5-iodopyridin-2-amine Fluoro (3), Iodo (5) C₅H₄FIN₂ 253.00 Electron-withdrawing fluoro group enhances reactivity at position 5
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine Bromo (5), Dimethoxybenzyl (N-substituent) C₁₄H₁₅BrN₂O₂ 347.19 Bromine as a less reactive leaving group; increased hydrophilicity
3-Iodo-5-(trifluoromethyl)pyridin-2-amine Iodo (3), CF₃ (5) C₆H₄F₃IN₂ 316.01 Strong electron-withdrawing CF₃ group directs reactivity to position 3

Key Observations :

  • Electronic Effects : Iodine’s polarizability enhances halogen bonding and nucleophilic substitution reactivity, whereas bromine (as in ’s compound) is less reactive in such pathways .
  • Similarity Scores : The closest analog, 5-Iodo-4-methylpyridin-2-ylamine (similarity: 0.84), lacks the 3-methyl group, highlighting the structural uniqueness of the target compound .

Physicochemical Properties

  • Solubility : The hydrophobic dimethyl groups reduce aqueous solubility compared to analogs with polar substituents (e.g., methoxy or CF₃ groups) .
  • Thermal Stability: Increased steric bulk may enhance thermal stability relative to mono-methylated or halogen-only derivatives .

Pharmacological Potential

  • Halogen Bonding: The iodine atom in 5-Iodo-3,4-dimethylpyridin-2-amine can act as a halogen bond donor, a feature exploited in drug design for target protein interactions .
  • Lipophilicity : The dimethyl groups improve membrane permeability compared to hydrophilic analogs like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, though this may reduce bioavailability in aqueous environments .

Biological Activity

5-Iodo-3,4-dimethylpyridin-2-amine (CAS Number: 2168839-66-3) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various molecular targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-Iodo-3,4-dimethylpyridin-2-amine features a pyridine ring with an iodine atom at the 5-position and two methyl groups at the nitrogen atom. Its molecular formula is C7H9IN2, and it presents distinct reactivity due to the iodine substitution, which enhances its binding affinity to biological targets. The presence of the dimethylamino group further influences its pharmacological properties.

Mechanisms of Biological Activity

The biological activity of 5-Iodo-3,4-dimethylpyridin-2-amine can be attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound can serve as a ligand that modulates enzyme activity and receptor binding, potentially leading to various therapeutic effects.

Enzyme Interaction Studies

Studies have shown that compounds similar to 5-Iodo-3,4-dimethylpyridin-2-amine exhibit significant interactions with cytochrome P450 enzymes, which are crucial in drug metabolism. The structural characteristics of this compound suggest it may also inhibit or activate these enzymes, impacting pharmacokinetics .

Pharmacological Potential

The pharmacological applications of 5-Iodo-3,4-dimethylpyridin-2-amine are diverse, with ongoing research focusing on its potential as a therapeutic agent in treating conditions such as malaria and other infectious diseases. Its unique binding properties make it a candidate for drug development aimed at targeting specific biological pathways.

Case Studies and Research Findings

  • Antimalarial Activity :
    • A related study explored the optimization of pyridine derivatives for antimalarial activity against Plasmodium falciparum. The findings indicated that modifications in the pyridine structure could enhance potency against malaria parasites .
    • Table 1 summarizes key findings from antimalarial studies involving pyridine derivatives:
    CompoundActivityDosageEfficacy
    Compound 13Inhibitory30 mg/kg96% reduction in parasitemia
    Compound 12Inhibitory50 mg/kgSignificant suppression of parasitemia
  • Enzyme Inhibition :
    • Research has identified that similar compounds can inhibit cytochrome P450 enzymes, leading to altered metabolic pathways. This inhibition is critical for understanding the pharmacodynamics of pyridine derivatives .

Comparative Analysis with Similar Compounds

The uniqueness of 5-Iodo-3,4-dimethylpyridin-2-amine can be illustrated through a comparative analysis with structurally similar compounds. This comparison highlights how variations in substituents affect biological activity:

Compound NameKey Differences
N,N-Dimethylpyridin-2-amineLacks iodine substitution; different reactivity
5-Bromo-N,N-dimethylpyridin-2-amineContains bromine instead of iodine; alters reactivity
5-Chloro-N,N-dimethylpyridin-2-amineContains chlorine; different chemical behavior

Q & A

Q. What safety protocols are critical for handling iodinated pyridines?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile iodides.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Waste Disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.